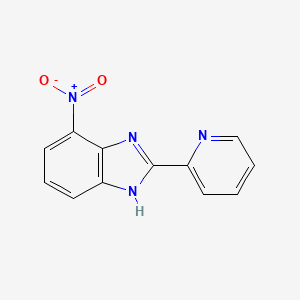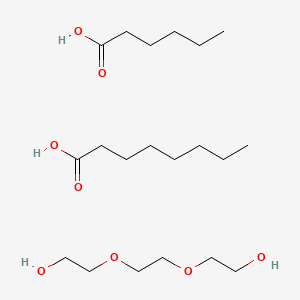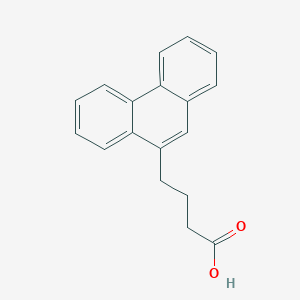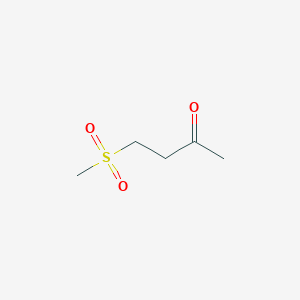![molecular formula C48H84O12Ti B3056038 Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium CAS No. 68443-46-9](/img/structure/B3056038.png)
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium is a complex organotitanium compound with the molecular formula C48H84O12Ti and a molecular weight of 901.04 g/mol . This compound is known for its unique structure, which includes multiple allyloxy groups and titanium centers, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium typically involves the reaction of titanium tetrachloride with 2,2-bis[(allyloxy)methyl]butan-1-ol in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
TiCl4+4C8H16O3→Ti(C8H16O3)4+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a wide range of functionalized titanium compounds.
科学研究应用
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium has several applications in scientific research, including:
作用机制
The mechanism by which Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium exerts its effects involves the interaction of its titanium centers with various molecular targets. The allyloxy groups facilitate binding to substrates, enhancing the compound’s catalytic activity. The titanium centers can undergo redox reactions, playing a crucial role in the compound’s reactivity and functionality .
相似化合物的比较
Similar Compounds
Titanium Tetrakis(2,2-bis[(allyloxy)methyl]butoxide): This compound has a similar structure but differs in the oxidation state of titanium and the nature of the ligands.
Titanium Tetrakis(2-propenolato methyl)-1-butanolato adduct: Another related compound with different substituents on the titanium center.
Uniqueness
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium is unique due to its specific combination of allyloxy groups and titanium centers, which confer distinct catalytic properties and reactivity compared to other titanium compounds .
属性
CAS 编号 |
68443-46-9 |
|---|---|
分子式 |
C48H84O12Ti |
分子量 |
901 g/mol |
IUPAC 名称 |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C12H21O3.Ti/c4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h4*4-5H,1-2,6-11H2,3H3;/q4*-1;+4 |
InChI 键 |
DFESRENJADTWAF-UHFFFAOYSA-N |
SMILES |
CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
规范 SMILES |
CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Key on ui other cas no. |
68443-46-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)
